molecular formula C12H14O3 B13113411 ethyl 2-(3-acetylphenyl)acetate

ethyl 2-(3-acetylphenyl)acetate

Cat. No.: B13113411
M. Wt: 206.24 g/mol
InChI Key: OIBZTNBTHXRNCQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-acetylphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with an acetyl group (-COCH₃) at the 3-position, linked to an ethyl acetate moiety. This compound is likely synthesized via esterification or substitution reactions, similar to related phenylacetate derivatives .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 2-(3-acetylphenyl)acetate

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)8-10-5-4-6-11(7-10)9(2)13/h4-7H,3,8H2,1-2H3

InChI Key

OIBZTNBTHXRNCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-acetylphenyl)acetate typically involves the esterification of 3-acetylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-acetylbenzoic acid+ethanolH2SO4ethyl 2-(3-acetylphenyl)acetate+water\text{3-acetylbenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-acetylbenzoic acid+ethanolH2​SO4​​ethyl 2-(3-acetylphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction under milder conditions and with reduced by-product formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-acetylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 3-acetylbenzoic acid.

    Reduction: Ethyl 2-(3-hydroxyphenyl)acetate.

    Substitution: 3-nitrothis compound, 3-bromothis compound.

Scientific Research Applications

Ethyl 2-(3-acetylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of ethyl 2-(3-acetylphenyl)acetate in biological systems involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes, thereby altering their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have distinct biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, impacting physicochemical and functional properties:

Compound Name Substituent Molecular Formula Molecular Weight Physical State Key Properties/Applications References
Ethyl 2-(3-chlorophenyl)acetate 3-Cl C₁₀H₁₁ClO₂ 198.65 Liquid (neat oil) Higher lipophilicity; antimicrobial
Ethyl 2-(4-hydroxyphenyl)acetate 4-OH C₁₀H₁₂O₃ 180.20 Crystalline solid Enhanced H-bonding; antifungal
Ethyl 2-phenylacetoacetate α-keto group C₁₂H₁₄O₃ 206.24 Neat oil Precursor in amphetamine synthesis
Methyl 2-(3-(trifluoromethyl)phenyl)acetate 3-CF₃ C₁₁H₁₁F₃O₂ 232.20 Liquid High electronegativity; drug intermediate
Ethyl 2-(3-(benzyloxy)phenyl)acetate 3-OCH₂C₆H₅ C₁₇H₁₈O₃ 270.32 Liquid Improved solubility in organic solvents

Key Observations :

  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Increase lipophilicity and stability, making these analogs suitable for hydrophobic environments or drug delivery .
  • α-Keto Esters (e.g., Ethyl 2-phenylacetoacetate): Exhibit keto-enol tautomerism, enhancing reactivity in condensation reactions for pharmaceutical precursors .

Physicochemical Properties

  • Solubility : The acetyl group in ethyl 2-(3-acetylphenyl)acetate likely reduces water solubility compared to hydroxylated analogs but improves compatibility with organic solvents .
  • Stability : Electron-withdrawing substituents (e.g., -CF₃) enhance oxidative stability, whereas α-keto esters are prone to tautomerism and degradation under acidic conditions .
  • Crystallinity : Methyl esters (e.g., methyl 2-phenylacetoacetate) often crystallize more readily than ethyl esters due to reduced steric hindrance .

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